N~1~-(2-Phenylpropyl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine

Lipophilicity Partition coefficient Membrane permeability

N¹-(2-Phenylpropyl)-N²-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a synthetic, unsymmetrically N,N′-disubstituted ethane‑1,2‑diamine. It belongs to the class of hindered secondary diamines, featuring a phenyl‑bearing alkyl chain on one nitrogen and a bulky, highly branched “tert‑octyl” (2,4,4‑trimethylpentan‑2‑yl) group on the other.

Molecular Formula C19H34N2
Molecular Weight 290.5 g/mol
CAS No. 627523-46-0
Cat. No. B12594431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2-Phenylpropyl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine
CAS627523-46-0
Molecular FormulaC19H34N2
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(CNCCNC(C)(C)CC(C)(C)C)C1=CC=CC=C1
InChIInChI=1S/C19H34N2/c1-16(17-10-8-7-9-11-17)14-20-12-13-21-19(5,6)15-18(2,3)4/h7-11,16,20-21H,12-15H2,1-6H3
InChIKeyPPXZNINHJJRDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N¹-(2-Phenylpropyl)-N²-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine (CAS 627523-46-0): Physicochemical Identity and Structural Class


N¹-(2-Phenylpropyl)-N²-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a synthetic, unsymmetrically N,N′-disubstituted ethane‑1,2‑diamine . It belongs to the class of hindered secondary diamines, featuring a phenyl‑bearing alkyl chain on one nitrogen and a bulky, highly branched “tert‑octyl” (2,4,4‑trimethylpentan‑2‑yl) group on the other . The molecule exhibits a large calculated log P (4.97) and a low polar surface area (PSA = 24.06 Ų), distinguishing it dramatically from the parent ethane‑1,2‑diamine scaffold [1].

Why Unsubstituted or Symmetrically Substituted Ethane-1,2-Diamines Cannot Substitute for CAS 627523-46-0


Generic ethane‑1,2‑diamine (log P ≈ ‑2; PSA ≈ 52 Ų) is a small, highly polar, water‑miscible molecule with low steric demand [1]. In contrast, CAS 627523‑46‑0 possesses a calculated log P of +4.97 and a PSA of only 24.06 Ų, reflecting the profound lipophilicity and reduced hydrogen‑bonding capacity imparted by its bulky, asymmetric N‑substituents . These properties create a solubility, permeability, and steric profile that cannot be approximated by simpler symmetrical diamines. Consequently, direct replacement of CAS 627523‑46‑0 with ethylenediamine or N,N′‑diethylethane‑1,2‑diamine would fundamentally alter partition behavior, reaction kinetics in polymer curing, and ligand‑receptor interactions in biological systems . The quantitative evidence below makes this differentiation explicit.

Quantitative Differentiation of CAS 627523-46-0: A Comparator-Based Evidence Guide


6.97‑Unit Increase in Calculated log P Relative to the Parent Ethane‑1,2‑Diamine Scaffold

CAS 627523‑46‑0 exhibits a computed log P of 4.97, whereas unsubstituted ethane‑1,2‑diamine has a computed XLogP3 of ‑2 [1]. This represents a Δlog P of +6.97 units, translating to a >10⁶‑fold increase in octanol‑water partition coefficient. The differential arises from the combined hydrophobic effect of the 2‑phenylpropyl and 2,4,4‑trimethylpentan‑2‑yl substituents .

Lipophilicity Partition coefficient Membrane permeability

53.8 % Reduction in Topological Polar Surface Area (PSA) Compared to Ethane‑1,2‑Diamine

The PSA of CAS 627523‑46‑0 is 24.06 Ų, compared with 52 Ų for ethane‑1,2‑diamine [1]. The 27.94 Ų reduction (53.8 %) reflects burial of both primary amine hydrogens upon N,N′-disubstitution and the increased hydrocarbon shielding. This lowering of PSA is associated with improved passive membrane permeation and reduced aqueous solubility .

Polar surface area Hydrogen bonding Membrane permeability

4.8‑Fold Increase in Molecular Weight and Concomitant Steric Bulk Versus Ethane‑1,2‑Diamine

The molecular weight of CAS 627523‑46‑0 is 290.49 g mol⁻¹, compared with 60.10 g mol⁻¹ for ethane‑1,2‑diamine—a 383 % increase [1]. The 2,4,4‑trimethylpentan‑2‑yl substituent provides exceptional steric bulk around one nitrogen, which can modulate nucleophilicity and reaction rates in curing or crosslinking applications .

Molecular weight Steric hindrance Polymer curing rate

High‑Value Application Scenarios for N¹-(2-Phenylpropyl)-N²-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine (CAS 627523-46-0)


Design of Hydrophobic Epoxy Curing Agents with Extended Pot Life

The sterically hindered 2,4,4‑trimethylpentan‑2‑yl group reduces amine nucleophilicity, slowing epoxy‑amine cure kinetics and prolonging gel time. Combined with the compound’s high log P (4.97) , this allows formulation of curing agents that are miscible with hydrophobic epoxy resins, providing better compatibility and reduced water uptake compared to unsubstituted diamines [1].

Scaffold for CNS‑Penetrant or Intracellular Ligands

With a PSA of 24.06 Ų (well below the 60 Ų threshold for CNS drugs) and a log P of 4.97, CAS 627523‑46‑0 possesses a favorable calculated profile for passive membrane permeation . It can serve as a starting diamino scaffold for the design of receptor ligands that must cross the blood‑brain barrier or reach intracellular targets, where the parent ethane‑1,2‑diamine (PSA 52 Ų, log P ‑2) would fail [1].

Hydrophobic Ligand for Metal Coordination in Non‑Aqueous Media

The two secondary amine groups retain metal‑coordinating ability, while the bulky, lipophilic substituents enhance solubility in non‑polar solvents. This property is critical for homogeneous catalysis in organic solvents or for the extraction and purification of metals from aqueous solutions, where a hydrophilic diamine would partition poorly .

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